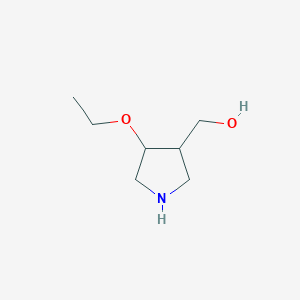![molecular formula C19H22N4O2 B2648585 (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1203186-68-8](/img/structure/B2648585.png)
(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing benzimidazole and piperidine rings, are of significant interest due to their wide range of biological activities. For example, the synthesis and structural exploration of novel bioactive heterocycles, such as those incorporating benzisoxazole and piperidine rings, have been evaluated for antiproliferative activity. The structural characterization of these compounds includes techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, indicating their potential in drug development and chemical biology research (Prasad et al., 2018).
Molecular Interaction Studies
The molecular interactions of specific piperidinyl methanone derivatives with biological targets have been studied, shedding light on their potential therapeutic applications. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its binding to the CB1 cannabinoid receptor, demonstrating the compound's potential in designing receptor-targeted therapies (Shim et al., 2002).
Bioactivation Pathway Elucidation
The study of bioactivation pathways of isoxazole-containing compounds in human liver microsomes presents another critical area of research. These studies help understand the metabolic fate of such compounds, including the formation of glutathione adducts after isoxazole ring opening, which is crucial for assessing the safety and efficacy of potential drug candidates (Yu et al., 2011).
Antimicrobial and Antiproliferative Activities
The synthesis and evaluation of new pyridine derivatives, including those with piperidinyl methanone structures, for antimicrobial and antiproliferative activities, highlight the role of these compounds in developing new therapeutic agents. These studies involve structural elucidation through spectral analysis and in vitro screening against various bacterial and fungal strains (Patel et al., 2011).
properties
IUPAC Name |
[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-11-17(21-25-13)19(24)22-9-7-15(8-10-22)12-23-14(2)20-16-5-3-4-6-18(16)23/h3-6,11,15H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQBSCNAGLWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

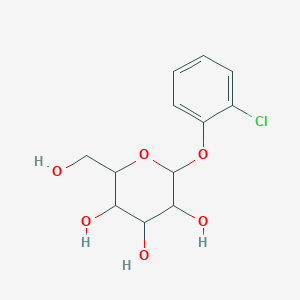

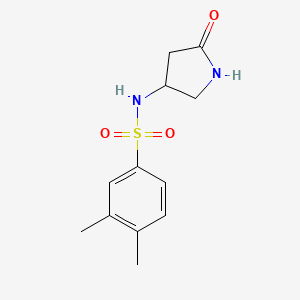
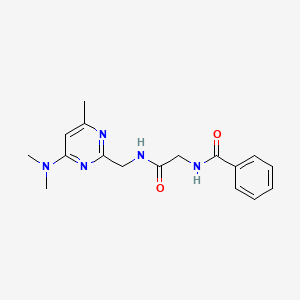
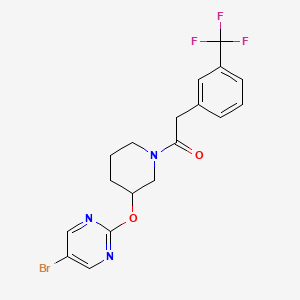
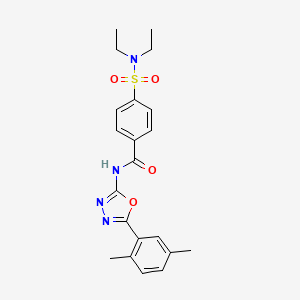


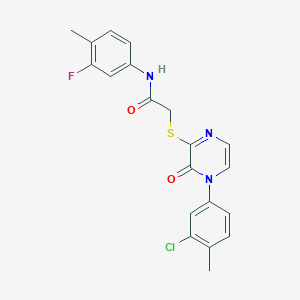
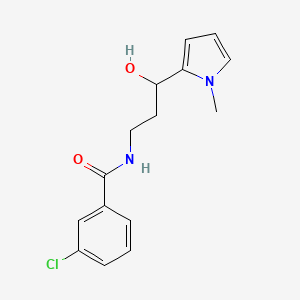
![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)

![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)
